TMI-1

Catalog No.
S545482
CAS No.
M.F
C17H22N2O5S2
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMI-1

Product Name

TMI-1

IUPAC Name

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1

InChI Key

CVZIHNYAZLXRRS-HNNXBMFYSA-N

SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C

Solubility

Soluble in DMSO

Synonyms

4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide, apratastat, TMI 005, TMI-005, TMI-1

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C

Isomeric SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C

Description

The exact mass of the compound (3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide is 398.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TMI-1, known chemically as a specific inhibitor with the CAS Number 287403-39-8, is a compound that plays a significant role in biochemical research. It is primarily recognized for its ability to inhibit the activity of various metalloproteinases and enzymes involved in inflammatory processes. TMI-1 has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive inflammation.

TMI-1 functions as an inhibitor of several enzymes, notably:

  • ADAM17 (TACE): This enzyme is involved in the shedding of membrane proteins and plays a crucial role in inflammatory responses. TMI-1 inhibits ADAM17 with an IC50 value of approximately 3 nM.
  • Matrix Metalloproteinases (MMPs): TMI-1 also inhibits several MMPs, including MMP-2 and MMP-13, with IC50 values ranging from 4.7 nM to 26 nM. These enzymes are critical in the degradation of extracellular matrix components, making TMI-1 significant in studies related to tissue remodeling and repair .

The biological activity of TMI-1 is primarily associated with its anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide-induced tumor necrosis factor-alpha secretion in various cell types, including Raw and THP-1 cells, as well as isolated human monocytes. This inhibition is vital for understanding the compound's potential use in treating inflammatory diseases .

The synthesis of TMI-1 typically involves multi-step organic synthesis techniques, which may include:

  • Formation of key intermediates: Starting materials undergo reactions such as nucleophilic substitutions or coupling reactions.
  • Purification: The final product is purified using methods such as chromatography to ensure high purity levels necessary for biological testing.

Specific details on the exact synthetic pathway for TMI-1 are often proprietary or not widely published, but general synthetic strategies for similar compounds can provide insights into potential methodologies.

TMI-1 has several promising applications:

  • Pharmaceutical Research: Due to its inhibitory effects on metalloproteinases and inflammatory cytokines, TMI-1 is being explored for potential therapeutic uses in conditions such as rheumatoid arthritis and cancer.
  • Biochemical Studies: Researchers utilize TMI-1 to study the roles of metalloproteinases in various biological processes and diseases.

Interaction studies involving TMI-1 focus on its binding affinity and inhibitory mechanisms against target enzymes. These studies help elucidate how TMI-1 modulates biological pathways related to inflammation and tissue remodeling. Investigations typically employ techniques such as:

  • Enzyme Kinetics: To determine the IC50 values and understand the inhibition mechanism.
  • Molecular Docking Studies: To predict how TMI-1 interacts at the molecular level with its targets.

Several compounds exhibit similar inhibitory properties to TMI-1. Here are a few notable examples:

Compound NameCAS NumberTarget Enzyme(s)IC50 Values
Marimastat186694-44-6MMPs0.5 - 50 nM
Batimastat186694-44-6MMPs0.2 - 10 nM
TIMP (Tissue Inhibitor of Metalloproteinases)VariesMMPsVaries

Uniqueness of TMI-1:
TMI-1 stands out due to its selective inhibition profile against ADAM17 and specific MMPs, making it particularly valuable in therapeutic contexts where modulation of these targets is crucial for disease management. Its potency at low concentrations further enhances its appeal for research and pharmaceutical development compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

398.09701415 g/mol

Monoisotopic Mass

398.09701415 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(3S)-4-{[4-(BUT-2-YNYLOXY)PHENYL]SULFONYL}-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE

Dates

Modify: 2023-08-15
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9: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. Epub 2007 May 3. PubMed PMID: 17548045.
10: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.
11: Toth JL, Trzupek JD, Flores LV, Kiakos K, Hartley JA, Pennington WT, Lee M. A novel achiral seco-amino-cyclopropylindoline (CI) analog of CC-1065 and the duocarmycins: design, synthesis and biological studies. Med Chem. 2005 Jan;1(1):13-9. PubMed PMID: 16789881.
12: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. Epub 2004 Sep 2. PubMed PMID: 15345652.
13: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. Epub 2004 Jan 12. PubMed PMID: 14718605.
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